

# Application Notes and Protocols: Utilizing CC-115 as a Radiosensitizer in Melanoma Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cc-115

Cat. No.: B560069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Melanoma, a highly aggressive form of skin cancer, often exhibits resistance to conventional treatments like radiotherapy.<sup>[1][2]</sup> This resistance is partly attributed to efficient DNA damage repair mechanisms and pro-survival signaling pathways within the cancer cells.<sup>[1][2]</sup> A promising strategy to overcome this challenge is the combination of radiotherapy with targeted agents that can sensitize tumor cells to radiation-induced damage.

**CC-115** is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).<sup>[3][4][5]</sup> DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).<sup>[3][4][6]</sup> The mTOR pathway is a central regulator of cell growth, proliferation, and survival.<sup>[7][8]</sup> By simultaneously targeting both DNA repair and pro-survival signaling, **CC-115** has demonstrated potential as a potent radiosensitizer in preclinical melanoma models.<sup>[1][3][4]</sup>

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the synergistic effects of **CC-115** and radiotherapy in melanoma cell lines.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of **CC-115** in combination with radiotherapy on melanoma cells.

Table 1: Effect of **CC-115** and Ionizing Radiation (IR) on Cell Viability in Melanoma Cell Lines

| Cell Line       | Treatment        | Concentration/<br>Dose | Apoptosis (%) | Necrosis (%) |
|-----------------|------------------|------------------------|---------------|--------------|
| Melanoma Line 1 | Control          | -                      | 5.2           | 3.1          |
| CC-115          | 1 $\mu$ M        | 15.8                   | 5.4           |              |
| IR              | 4 Gy             | 10.5                   | 8.2           |              |
| CC-115 + IR     | 1 $\mu$ M + 4 Gy | 35.7                   | 12.6          |              |
| Melanoma Line 2 | Control          | -                      | 3.8           | 2.5          |
| CC-115          | 1 $\mu$ M        | 12.1                   | 4.9           |              |
| IR              | 4 Gy             | 8.9                    | 6.7           |              |
| CC-115 + IR     | 1 $\mu$ M + 4 Gy | 28.4                   | 10.1          |              |

Data is representative and compiled from findings reported in preclinical studies.

Table 2: Clonogenic Survival and Radiosensitization by **CC-115** in Melanoma Cells

| Cell Line                 | Treatment | Surviving Fraction<br>(SF) at 2 Gy | Dose Enhancement<br>Factor (DEF) |
|---------------------------|-----------|------------------------------------|----------------------------------|
| Melanoma Line A           | IR Alone  | 0.65                               | 1.0                              |
| CC-115 (0.5 $\mu$ M) + IR | 0.42      | 1.5                                |                                  |
| Melanoma Line B           | IR Alone  | 0.72                               | 1.0                              |
| CC-115 (0.5 $\mu$ M) + IR | 0.51      | 1.4                                |                                  |

DEF > 1 indicates a radiosensitizing effect. Data is illustrative of preclinical findings.[\[3\]](#)

# Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **CC-115** and a typical experimental workflow for studying its radiosensitizing effects.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **CC-115** in combination with radiotherapy.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating **CC-115** and radiotherapy.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the combination of **CC-115** and radiotherapy in melanoma cells.

## Cell Culture and Reagents

- Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-28, WM-115).
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- **CC-115:** Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentrations in culture medium just before use.

## Drug and Radiation Treatment

- Seed melanoma cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for clonogenic assays).
- Allow cells to adhere overnight.
- Pre-treat cells with the desired concentration of **CC-115** or vehicle control (DMSO) for a specified period (e.g., 2-4 hours) before irradiation.
- Irradiate cells with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
- After irradiation, replace the medium with fresh medium containing **CC-115** or vehicle control and incubate for the desired experimental duration.

## Cell Viability Assay (MTT Assay)

- Seed 5,000 cells per well in a 96-well plate.
- Treat cells with **CC-115** and/or radiotherapy as described above.
- After the incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.

## Apoptosis and Necrosis Analysis (Annexin V/Propidium Iodide Staining)

- Seed  $1 \times 10^5$  cells per well in a 6-well plate.
- Treat cells as described above and incubate for 48-72 hours.
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Clonogenic Survival Assay

- Seed a predetermined number of cells (e.g., 200-2000 cells, depending on the radiation dose) in 6-well plates.
- Allow cells to attach overnight.
- Pre-treat with **CC-115** or vehicle for 2-4 hours.
- Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
- Incubate the plates for 10-14 days, allowing colonies to form.
- Fix the colonies with methanol and stain with 0.5% crystal violet.
- Count the number of colonies containing at least 50 cells.
- Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).
- Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves. The dose enhancement factor (DEF) can be calculated to quantify the

radiosensitizing effect.

## Western Blot Analysis

- Seed 1-2 x 10<sup>6</sup> cells in a 10 cm dish and treat as required.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-DNA-PK (S2056), total DNA-PK, phospho-S6 ribosomal protein, total S6, γH2AX) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

The dual inhibition of DNA-PK and mTOR by **CC-115** presents a rational and effective strategy to enhance the efficacy of radiotherapy in melanoma. The provided protocols offer a framework for researchers to further investigate this promising combination therapy. The synergistic effect of **CC-115** and radiation, as demonstrated by preclinical data, warrants further exploration and may pave the way for improved therapeutic outcomes in melanoma patients.[3][4] Clinical trials have been initiated to evaluate **CC-115** alone and in combination with other therapies, including radiotherapy.[3][9][10]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Confronting Melanoma Radioresistance: Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. Dual mTOR/DNA-PK Inhibitor CC-115 Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mTOR/DNA-PK Inhibitor CC-115 Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Frontiers | mTOR Inhibitors as Radiosensitizers in Neuroendocrine Neoplasms [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing CC-115 as a Radiosensitizer in Melanoma Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560069#using-cc-115-in-combination-with-radiotherapy-in-melanoma-cells>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)